Biotinyl-NH-PEG3-C3-amido-C3-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotinyl-NH-PEG3-C3-amido-C3-COOH: is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is used in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . This compound is characterized by its biotinylated structure, which allows it to bind to streptavidin or avidin, making it useful in various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotinyl-NH-PEG3-C3-amido-C3-COOH involves several steps:
Biotinylation: Biotin is first activated and then reacted with an amine group to form Biotinyl-NH.
PEGylation: The Biotinyl-NH is then linked to a PEG3 chain, which consists of three ethylene glycol units.
Amidation: The PEG3 chain is further reacted with an amine group to form the C3-amido linkage.
Carboxylation: Finally, the compound is carboxylated to introduce the COOH group at the end
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity, often exceeding 99% .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the biotinyl group can be replaced or modified.
Amidation Reactions: The amide linkages can be formed or broken under specific conditions.
Carboxylation and Decarboxylation: The COOH group can participate in carboxylation and decarboxylation reactions
Common Reagents and Conditions:
Biotinylation: Biotin, N-hydroxysuccinimide (NHS), and dicyclohexylcarbodiimide (DCC).
PEGylation: PEG3, N,N’-disuccinimidyl carbonate (DSC).
Amidation: Amine groups, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Carboxylation: Carbon dioxide, base catalysts
Major Products Formed:
Biotinylated derivatives: Modified biotinyl groups.
Amide derivatives: Compounds with modified amide linkages.
Carboxylated derivatives: Compounds with modified carboxyl groups
Scientific Research Applications
Chemistry: : Biotinyl-NH-PEG3-C3-amido-C3-COOH is used as a linker in the synthesis of PROTACs, which are employed to selectively degrade target proteins. This has significant implications in chemical biology and drug discovery .
Biology: : In biological research, the compound is used to label and track proteins, enabling the study of protein-protein interactions and cellular processes .
Medicine: : In medical research, PROTACs synthesized using this compound are being investigated for their potential to treat diseases by targeting and degrading disease-causing proteins .
Industry: : The compound is used in the development of diagnostic tools and assays, particularly those involving biotin-streptavidin interactions .
Mechanism of Action
Biotinyl-NH-PEG3-C3-amido-C3-COOH functions as a linker in PROTACs, which work by bringing together an E3 ubiquitin ligase and a target protein. The PROTAC molecule binds to both the E3 ligase and the target protein, facilitating the transfer of ubiquitin to the target protein. This ubiquitination marks the target protein for degradation by the proteasome, a cellular complex responsible for protein degradation .
Comparison with Similar Compounds
Similar Compounds
Biotinyl-NH-PEG2-C3-amido-C3-COOH: Similar structure but with a shorter PEG chain.
Biotinyl-NH-PEG4-C3-amido-C3-COOH: Similar structure but with a longer PEG chain.
Biotinyl-NH-PEG3-C2-amido-C3-COOH: Similar structure but with a different amide linkage
Uniqueness: : Biotinyl-NH-PEG3-C3-amido-C3-COOH is unique due to its specific PEG3 chain length and the presence of both amide and carboxyl groups, which provide optimal flexibility and stability for use in PROTAC synthesis. The biotinyl group allows for strong binding to streptavidin, making it highly effective in biochemical applications .
Properties
Molecular Formula |
C25H44N4O8S |
---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H44N4O8S/c30-21(7-2-1-6-20-24-19(18-38-20)28-25(34)29-24)26-10-4-12-35-14-16-37-17-15-36-13-5-11-27-22(31)8-3-9-23(32)33/h19-20,24H,1-18H2,(H,26,30)(H,27,31)(H,32,33)(H2,28,29,34)/t19-,20-,24-/m0/s1 |
InChI Key |
KUWCOOYXVSTSME-SKPFHBQLSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.